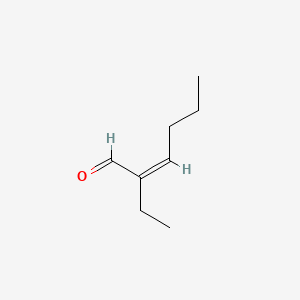

2-Ethyl-3-propylacrolein, (Z)-

Description

Structural Context within α,β-Unsaturated Aldehyde Chemistry

The defining characteristic of α,β-unsaturated aldehydes is the conjugation of a carbon-carbon double bond with a carbonyl group. fiveable.metutorsglobe.com This arrangement creates a delocalized π-electron system across the O=C–C=C framework, which profoundly influences the molecule's chemical properties. fiveable.me Unlike isolated double bonds or carbonyls, this conjugation allows for 1,4-addition reactions (conjugate or Michael additions), where a nucleophile attacks the β-carbon. fiveable.melibretexts.orgresearchgate.net The electron-withdrawing nature of the aldehyde group renders the β-carbon electrophilic. tutorsglobe.com

(Z)-2-Ethyl-3-propylacrolein fits within this class but with added complexity. It is a trisubstituted alkene, with an ethyl group at the α-position and a propyl group at the β-position. The "(Z)-" designation specifies the stereochemistry of the double bond, indicating that the higher-priority substituents on each carbon of the double bond (the aldehyde-containing group and the propyl group) are on the same side. This configuration is often thermodynamically less stable than the corresponding (E)-isomer, where the larger groups are on opposite sides.

Table 1: Physicochemical Properties of 2-Ethyl-3-propylacrolein (Note: Data for the specific (Z)-isomer is limited; properties are generally reported for the isomeric mixture or the more common (E)-isomer, 2-ethyl-2-hexenal (B1232207). ebi.ac.ukhaz-map.com)

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.22 g/mol noaa.gov |

| Boiling Point | ~175 °C (347 °F) noaa.gov |

| Flash Point | ~68 °C (155 °F) noaa.gov |

| Vapor Density | 4.35 (Air = 1) noaa.gov |

| Synonyms | (Z)-2-Ethyl-2-hexenal, 2-Ethyl-3-propylacrylaldehyde haz-map.com |

The presence of alkyl substituents at both the α and β positions influences the electronic and steric environment of the conjugated system, affecting reaction rates and the regioselectivity of additions.

Research Trajectories and Contemporary Challenges in (Z)-Acryloyl Systems

A central theme in contemporary organic synthesis is the development of reactions that are highly stereoselective. The synthesis of (Z)-isomers of polysubstituted alkenes, such as (Z)-2-Ethyl-3-propylacrolein, represents a significant and long-standing challenge. researchgate.net This difficulty arises primarily because the (Z)-isomer is often thermodynamically less stable than its (E)-counterpart, and many synthetic methods naturally favor the formation of the more stable product. rsc.org

Key Research Challenges and Trajectories:

Stereoselective Synthesis: Achieving high Z-selectivity in the creation of trisubstituted α,β-unsaturated aldehydes is a major hurdle. Traditional methods like the Wittig reaction or Horner-Wadsworth-Emmons olefination often yield mixtures of E/Z isomers or favor the E-isomer. Consequently, a significant research trajectory involves the design of new catalytic systems that can override this inherent thermodynamic preference. rsc.org

Catalytic Methods: Modern research heavily focuses on transition-metal catalysis to control stereoselectivity. Ruthenium-catalyzed Z-selective cross-metathesis has emerged as a powerful tool for producing Z-alkenes. rsc.org This strategy allows for the construction of the C=C bond with high geometric control. rsc.org Similarly, nickel- and palladium-catalyzed cross-coupling reactions are being explored to construct such frameworks with precise regio- and stereocontrol. rsc.orgresearchgate.net The choice of metal, ligands, and reaction conditions is crucial for directing the outcome toward the desired (Z)-product. rsc.org

Isomer Separation: When a reaction produces a mixture of (E) and (Z) isomers, their separation can be extremely difficult using standard laboratory techniques like column chromatography. rsc.org The isomers often have very similar physical properties, making purification a significant bottleneck. This challenge drives research toward developing highly stereospecific reactions that produce only one isomer, eliminating the need for difficult separations. masterorganicchemistry.com

Stepwise Approaches: Alternative strategies involve the stereospecific synthesis of a precursor that locks in the (Z)-geometry. For instance, the semi-hydrogenation of an internal alkyne using a poisoned catalyst (like Lindlar's catalyst) can produce a (Z)-alkene, which can then be further elaborated into the target aldehyde. rsc.org However, the functional group tolerance of such methods can be a limitation.

Table 2: Selected Approaches in Stereoselective Alkene Synthesis

| Method | Description | Contemporary Challenge/Focus |

| Z-Selective Cross-Metathesis | Uses specialized ruthenium or molybdenum catalysts to couple two simpler olefins, forming a new C=C bond with a strong preference for the (Z)-configuration. rsc.org | Developing catalysts with broader substrate scope and functional group tolerance. |

| Alkyne Semi-Hydrogenation | Reduction of a C≡C triple bond to a C=C double bond using catalysts (e.g., Lindlar's catalyst) that favor syn-addition of hydrogen, yielding a (Z)-alkene. rsc.org | Ensuring catalyst does not over-reduce the alkene; functional group compatibility. |

| Modified Horner-Wadsworth-Emmons | Employs phosphonate (B1237965) reagents that are specially designed (e.g., Still-Gennari modification) to favor the formation of (Z)-olefins from aldehydes. rsc.org | Synthesis of the specialized phosphonate reagents; achieving high selectivity with sterically hindered substrates. |

| Catalytic Difunctionalization of Alkynes | Simultaneous addition of two different groups (e.g., an aryl and an acyl group) across a triple bond using a nickel catalyst to set the (Z)-stereochemistry. rsc.org | Achieving high regioselectivity when using unsymmetrical alkynes. rsc.org |

The pursuit of efficient and highly selective syntheses for complex molecules like (Z)-2-Ethyl-3-propylacrolein continues to drive innovation in the field of catalytic C-C bond formation and stereochemical control.

Structure

3D Structure

Properties

CAS No. |

88288-45-3 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(Z)-2-ethylhex-2-enal |

InChI |

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6- |

InChI Key |

PYLMCYQHBRSDND-VURMDHGXSA-N |

Isomeric SMILES |

CCC/C=C(/CC)\C=O |

Canonical SMILES |

CCCC=C(CC)C=O |

flash_point |

110 °F (NTP, 1992) |

physical_description |

2-ethylhexenal is a colorless to yellow liquid with a powerful odor. Technical mixture (impure). (NTP, 1992) Liquid |

solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Z 2 Ethyl 3 Propylacrolein

Stereoselective Approaches to Z-Configuration Control

Achieving high Z-selectivity is a primary objective in the synthesis of substituted acroleins. Various catalytic systems have been engineered to influence the stereochemical outcome of key bond-forming reactions.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering metal-free alternatives for constructing chiral molecules. researchgate.net In the context of (Z)-2-ethyl-3-propylacrolein synthesis, organocatalytic aldol (B89426) and Mannich reactions are of particular interest.

The Aldol condensation , a fundamental carbon-carbon bond-forming reaction, can be guided towards the desired Z-alkene geometry. The reaction involves the enolate of pentanal reacting with propanal. The stereochemical outcome is often rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. harvard.edunih.gov The geometry of the enolate (E or Z) directly influences the relative stereochemistry of the resulting β-hydroxy aldehyde, which upon dehydration, yields the α,β-unsaturated aldehyde. Proline and its derivatives are common organocatalysts that proceed through an enamine intermediate. nih.govacs.org The steric environment of the catalyst can influence the geometry of this enamine, thereby directing the stereochemical course of the reaction. acs.org

Key Organocatalytic Aldol Condensation Parameters:

| Catalyst Type | Key Feature | Expected Intermediate | Influence on Stereoselectivity |

| Proline-based | Forms a chiral enamine intermediate. nih.govacs.org | Enamine | Steric hindrance around the catalyst's active site can favor the formation of the Z-enamine. acs.org |

| Chiral Amines | Can be tailored for specific steric and electronic properties. | Enamine | The structure of the amine dictates the facial selectivity of the electrophilic attack. |

The Mannich reaction , which forms β-amino carbonyl compounds, provides another avenue for the synthesis of precursors to (Z)-2-ethyl-3-propylacrolein. researchgate.netresearchgate.net Asymmetric Mannich reactions, often catalyzed by chiral bifunctional thioureas or Brønsted acids, can establish the required stereocenters with high fidelity. researchgate.netbeilstein-journals.org The resulting β-amino ketone can then be transformed into the target Z-enal. The direct use of unmodified ketones as donors in these reactions is of significant practical value. beilstein-journals.org

Transition metal catalysis offers a diverse and highly effective platform for the synthesis of α,β-unsaturated aldehydes. nih.gov These methods often exhibit high atom economy and functional group tolerance. rsc.orgrsc.org

Palladium-catalyzed carbonylation reactions of vinyl triflates or halides represent a powerful method for accessing α,β-unsaturated aldehydes. acs.org The use of specific ligands, such as pyridyl-substituted dtbpx-type ligands, is crucial for achieving high yields and selectivities. acs.org Another significant approach is the hydroformylation of alkynes, which introduces a formyl group and a hydrogen atom across the triple bond. nih.govresearchgate.netthieme.de While rhodium-based catalysts are common, there is growing interest in catalysts based on other transition metals like palladium and iron. nih.gov The choice of ligand is critical in controlling the regioselectivity (linear vs. branched) and stereoselectivity (E vs. Z) of the hydroformylation product. acs.orgresearchgate.net

Nickel-catalyzed three-component coupling reactions of enals, alkynes, and silanes have been developed for the highly stereoselective synthesis of Z-enol silanes, which can be readily converted to the corresponding Z-enals. organic-chemistry.org This method demonstrates excellent control over the alkene geometry, yielding the Z-isomer with high selectivity (>98:2). organic-chemistry.org

Overview of Transition Metal-Catalyzed Methods for Z-Enals:

| Method | Catalyst System | Substrates | Key Advantage |

| Carbonylation | Palladium with specific phosphine (B1218219) ligands. acs.org | Vinyl triflates/halides, CO, H₂. acs.org | High efficiency and generality under mild conditions. acs.org |

| Hydroformylation | Rhodium, Palladium, or Iron complexes with tailored ligands. nih.govacs.org | Alkynes, CO, H₂. nih.govresearchgate.net | Atom-economical conversion of simple feedstocks. thieme.de |

| Three-Component Coupling | Ni(COD)₂ with PCy₃. organic-chemistry.org | Enals, alkynes, silanes. organic-chemistry.org | Excellent stereoselectivity for Z-enol silanes. organic-chemistry.org |

Enantiodivergent synthesis allows for the selective formation of either enantiomer of a chiral product from a common starting material by simply changing the catalyst or reaction conditions. nih.gov This strategy is particularly valuable for creating stereochemically complex molecules. Copper-catalyzed reactions of 1,3-butadienyl silanes with acyl fluorides have demonstrated that the nature of the silyl (B83357) group can dictate the E/Z selectivity of the resulting β,γ-unsaturated ketones, which are precursors to the desired enals. nih.govresearchgate.net

Diastereoselective approaches, on the other hand, aim to control the formation of one diastereomer over others. For instance, the reduction of a chiral sulfoxide (B87167) can proceed with different stereochemical outcomes depending on the reducing agent used, providing a route to diastereomeric products. ua.es Similarly, the Horner-Wadsworth-Emmons reaction can be tuned to favor the formation of Z-α,β-unsaturated esters, which can then be converted to the corresponding aldehydes. acs.org

Transition Metal-Catalyzed Methods for Z-Enals

Mechanistic Investigations of Formation Pathways

A thorough understanding of the reaction mechanisms is paramount for the rational design of catalysts and the optimization of reaction conditions to favor the formation of (Z)-2-ethyl-3-propylacrolein.

The mechanism of the aldol condensation is central to controlling the stereochemistry of the resulting α,β-unsaturated aldehyde. In organocatalyzed versions, the reaction proceeds through the formation of an enamine intermediate from the reaction of an aldehyde with a chiral secondary amine catalyst, such as proline. rsc.orgacs.org The geometry of this enamine (Z or E) is critical. The Z-enamine is often favored due to minimization of steric interactions, leading to the syn-aldol adduct, which upon elimination, can yield the Z-enal. acs.org DFT calculations have been employed to study the transition states and intermediates, providing insights into the factors that govern stereoselectivity. rsc.org The Zimmerman-Traxler model, originally proposed for metal enolates, provides a useful framework for predicting the stereochemical outcome based on a chair-like transition state where steric interactions are minimized. harvard.edunih.gov

Carbonylation reactions offer a highly atom-efficient pathway to α,β-unsaturated carbonyl compounds by incorporating a molecule of carbon monoxide. rsc.orgrsc.orgresearchgate.net Transition metal-catalyzed hydroformylation is a key industrial process that falls under this category. nih.govthieme.de The mechanism typically involves the formation of a metal-hydride species, which then coordinates to the alkyne. Subsequent migratory insertion of carbon monoxide and reductive elimination yields the α,β-unsaturated aldehyde. nih.gov The regioselectivity and stereoselectivity are highly dependent on the nature of the metal catalyst and the ligands employed. nih.govrsc.org For example, in the palladium-catalyzed carbonylation of vinyl triflates, the reaction proceeds through an oxidative addition, CO insertion, and subsequent reductive elimination pathway. acs.org

Dehydrogenation and Selective Oxidation Processes

The synthesis of α,β-unsaturated aldehydes, including (Z)-2-Ethyl-3-propylacrolein, can be achieved through the dehydrogenation or selective oxidation of corresponding alcohols. These methods offer pathways from saturated or unsaturated alcohol precursors.

The catalytic dehydrogenation of primary alcohols is a direct route to aldehydes. doubtnut.com For a compound like (Z)-2-Ethyl-3-propylacrolein, the corresponding saturated alcohol, 2-ethylhexan-1-ol, could be a starting material. The process involves passing the alcohol vapor over a catalyst at elevated temperatures. Copper-based catalysts, such as copper-zinc-aluminum oxides or copper chromite, are frequently employed for the hydrogenation of aldehydes to alcohols and can also facilitate the reverse dehydrogenation reaction. researchgate.netgoogle.comgrafiati.com The reaction equilibrium can be shifted towards the aldehyde product by controlling reaction conditions like temperature and pressure.

Selective oxidation of the allylic alcohol precursor, (Z)-2-ethylhex-2-en-1-ol, provides a more direct route that preserves the crucial C=C double bond. Achieving high selectivity is critical to prevent over-oxidation to the carboxylic acid or cleavage of the double bond. Reagents like manganese dioxide (MnO₂) are well-known for the selective oxidation of allylic and benzylic alcohols. Other modern methods, such as those employing 2-Iodoxybenzoic acid (IBX) in a non-aqueous solvent like DMSO, can provide high yields of α,β-unsaturated aldehydes from primary allylic alcohols under mild conditions. mdpi.com Similarly, oxidation using PCC (Pyridinium chlorochromate) or employing Swern oxidation conditions are established methods for converting primary alcohols to aldehydes with high efficiency. wikipedia.org

A one-pot method has been developed for preparing α-iodo-substituted α,β-unsaturated aldehydes from propargylic alcohols, which involves an in-situ generated iodoallene intermediate that is subsequently oxidized. nih.gov While this produces a functionalized variant, it highlights the innovative oxidative strategies being developed in this area.

Green Chemistry Principles in the Synthesis of α,β-Unsaturated Aldehydes

The synthesis of α,β-unsaturated aldehydes is increasingly guided by the principles of green chemistry, which prioritize safety, waste reduction, and energy efficiency.

Atom economy is a central tenet of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. Condensation reactions, such as the Aldol or Knoevenagel condensations, are prime examples of atom-economical routes to α,β-unsaturated aldehydes. scielo.brresearchgate.net The self-condensation of an aldehyde like butanal, or a crossed condensation, can produce 2-ethyl-3-propylacrolein with water as the only theoretical byproduct, representing high atom economy. researchgate.netevitachem.com

Carbonylation reactions also offer an atom-efficient pathway. rsc.org These methods can convert simple, readily available substrates into valuable α,β-unsaturated carbonyl products by incorporating a molecule of carbon monoxide. rsc.org Furthermore, protocols that enable catalyst recycling, such as using silica-grafted amines or heterogeneous catalysts, significantly minimize waste by allowing for easy separation and reuse of the catalyst. researchgate.netresearchgate.net The development of reactions that can be performed in water or under solvent-free conditions further enhances the green credentials of these synthetic routes. researchgate.netrsc.org

Catalysis is key to developing efficient and selective syntheses of α,β-unsaturated aldehydes. A wide array of catalytic systems have been developed to improve yields and control stereochemistry.

Heterogeneous Catalysts : Solid catalysts like zeolites and silica (B1680970) gel offer significant advantages in terms of separation, recovery, and reusability. scielo.brresearchgate.netgoogle.com For instance, Cs-exchanged zeolites have been shown to be active in Knoevenagel condensations to produce α,β-unsaturated carbonyl compounds. scielo.br The activity of silica gel catalysts in vapor-phase condensations is linked to their pore volume and surface area, leading to improved conversions and yields. google.com

Organocatalysis : The use of small organic molecules, such as secondary amines (e.g., pyrrolidine) or amino acids (e.g., lysine), as catalysts has gained prominence. mdpi.comresearchgate.net These catalysts can promote Mannich and aldol-type reactions under mild conditions with high selectivity and yields, often in one-pot procedures. mdpi.com

Metal-Based Catalysts : Transition metal complexes, particularly those of rhodium and ruthenium, are highly effective in domino reactions like hydroformylation/aldol condensation. researchgate.net A rhodium-phosphine/acid-base catalyst system, for example, can convert olefins and aromatic aldehydes into substituted α,β-unsaturated aldehydes with high chemo-, regio-, and stereoselectivity. researchgate.net Ruthenium-catalyzed hydrogen-transfer strategies provide a direct route to α,β-unsaturated aldehydes from alcohols. researchgate.net

The table below summarizes various catalytic approaches for the synthesis of α,β-unsaturated aldehydes.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Substrates | Key Findings/Yields | Reference |

|---|---|---|---|---|---|

| Heterogeneous | Cs-exchanged Zeolites (X and Y) | Knoevenagel Condensation | Glyceraldehyde acetonide, Ethyl acetoacetate | Active for condensation; formation of the main product favored at lower temperatures. | scielo.br |

| Heterogeneous | Unmodified Silica Gel | Vapor Phase Condensation | Saturated aldehydes, Formaldehyde (B43269) | Improved conversions and yields; activity depends on pore volume and surface area. | google.com |

| Organocatalyst | Pyrrolidine / 4-N,N-dimethylaminobenzoic acid | Mannich Condensation | Aliphatic aldehydes, Formaldehyde | High yields (up to 98%) of 2-substituted 2-alkenals under mild conditions. | mdpi.com |

| Organocatalyst | Lysine | Self-Aldol Condensation | Aldehydes | Good yields in water or solvent-free systems. | researchgate.net |

| Metal Complex | Rhodium phosphine / Acid-base system | Domino Hydroformylation/Aldol Condensation | Olefins, Aromatic aldehydes | Good to excellent yields with high chemo-, regio-, and stereoselectivity. | researchgate.net |

| Metal Complex | Ruthenium-based | Hydrogen-Transfer Dehydrogenative Coupling | Primary alcohols | Efficient one-pot access to α,β-unsaturated aldehydes. | researchgate.net |

Acrolein is a highly toxic, flammable, and volatile chemical. Consequently, developing synthetic routes that avoid its direct use as a starting material is a significant goal in green chemistry. The primary industrial method for producing acrolein involves the catalytic oxidation of propene, a process that comes with its own set of safety and handling challenges. researchgate.net

Acrolein-free syntheses of α,β-unsaturated aldehydes rely on building the carbon framework from less hazardous precursors. The most common and industrially relevant methods are condensation reactions:

Mannich Reaction : This reaction typically involves the condensation of an aldehyde (like butanal) with formaldehyde and a secondary amine. researchgate.net This approach builds the α-substituted enal structure directly without needing to handle acrolein.

Aldol Condensation : The self-condensation of aldehydes like propionaldehyde (B47417) or butyraldehyde, or the crossed condensation between two different aldehydes, is a cornerstone of industrial aldehyde synthesis. evitachem.comresearchgate.net For (Z)-2-Ethyl-3-propylacrolein, the aldol condensation of butanal is a direct and established acrolein-free route.

The relevance of these routes lies in their inherent safety, reducing the risks associated with transporting and handling highly toxic materials like acrolein. They allow for the synthesis of a diverse range of α,β-unsaturated aldehydes from simple, readily available aldehyde precursors, contributing to a safer and more sustainable chemical industry.

Iii. Mechanistic Organic Chemistry and Reactivity of Z 2 Ethyl 3 Propylacrolein

Electronic Structure and Conjugation Effects on Reactivity

The reactivity of (Z)-2-Ethyl-3-propylacrolein is fundamentally governed by its electronic structure, particularly the conjugation between the carbonyl group and the carbon-carbon double bond.

The defining feature of α,β-unsaturated aldehydes like (Z)-2-Ethyl-3-propylacrolein is the conjugation of the C=C double bond with the C=O double bond. This conjugation allows for the delocalization of π-electrons across the O=C–C=C system. Resonance structures illustrate that this delocalization results in a partial positive charge not only on the carbonyl carbon but also on the β-carbon of the alkene. libretexts.org This distribution of electron density imparts electrophilic character to both the carbonyl carbon and the β-carbon, making them susceptible to attack by nucleophiles. libretexts.org The presence of the electron-donating ethyl and propyl groups can modulate the extent of this electrophilicity.

The Hard and Soft Acid-Base (HSAB) theory provides a framework for understanding the regioselectivity of nucleophilic attack on the two electrophilic sites of (Z)-2-Ethyl-3-propylacrolein. The carbonyl carbon, with its significant partial positive charge and concentrated electron deficiency, is considered a "hard" electrophilic center. Conversely, the β-carbon, where the positive charge is delocalized and less intense, is considered a "soft" electrophilic center.

According to HSAB theory, hard nucleophiles (e.g., Grignard reagents, organolithium reagents) preferentially react with hard electrophiles, while soft nucleophiles (e.g., Gilman reagents, enamines, thiols) favor reaction with soft electrophiles. masterorganicchemistry.com This principle predicts that hard nucleophiles will tend to attack the carbonyl carbon (1,2-addition), while soft nucleophiles will favor attack at the β-carbon (1,4-conjugate addition).

π-Conjugation and Electrophilic Character of the Carbonyl-Alkene System

Nucleophilic Addition Reactions

The dual electrophilic nature of (Z)-2-Ethyl-3-propylacrolein leads to two primary pathways for nucleophilic addition: 1,4-conjugate addition and 1,2-addition.

The 1,4-conjugate addition, also known as the Michael reaction, involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. wikipedia.org This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org The mechanism typically involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate. masterorganicchemistry.com This enolate is then protonated to yield the final 1,4-adduct. masterorganicchemistry.com

The regioselectivity of this reaction is highly dependent on the nature of the nucleophile. Soft nucleophiles, such as cuprates (Gilman reagents), enamines, and thiols, are classic examples of reagents that undergo 1,4-addition. masterorganicchemistry.com The reaction is often thermodynamically controlled, leading to the more stable conjugate adduct.

Table 1: Examples of Nucleophiles Favoring 1,4-Addition

| Nucleophile Type | Example |

|---|---|

| Organocuprates | Gilman reagents (R₂CuLi) |

| Enolates | Diethyl malonate |

| Amines | Secondary amines |

| Thiols | Thiophenols |

In contrast to 1,4-addition, 1,2-addition involves the direct attack of a nucleophile on the carbonyl carbon. libretexts.org This pathway is favored by hard, non-basic nucleophiles and under conditions that promote kinetic control. libretexts.org Strong nucleophiles, such as Grignard reagents and organolithium compounds, typically favor 1,2-addition due to the rapid and often irreversible nature of the attack on the highly electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com The steric hindrance around the carbonyl group, influenced by the ethyl substituent at the α-position, can also play a role in directing the nucleophilic attack.

Table 2: Factors Influencing the Regioselectivity of Nucleophilic Addition

| Factor | Favors 1,4-Addition (Michael) | Favors 1,2-Addition |

|---|---|---|

| Nucleophile | Soft (e.g., R₂CuLi, enolates) | Hard (e.g., RMgX, RLi) |

| Reaction Control | Thermodynamic | Kinetic |

| Reaction Conditions | Reversible conditions | Irreversible conditions |

Regioselectivity in 1,4-Conjugate Additions (Michael-type Reactions)

Pericyclic and Cycloaddition Reactivity

Beyond nucleophilic additions, the conjugated π-system of (Z)-2-Ethyl-3-propylacrolein can participate in pericyclic reactions, particularly cycloadditions. Pericyclic reactions are concerted processes that occur through a cyclic transition state. msu.edu

As an α,β-unsaturated aldehyde, (Z)-2-Ethyl-3-propylacrolein can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. The electron-withdrawing nature of the aldehyde group activates the double bond for reaction with a diene. Research has shown that α,β-unsaturated aldehydes can undergo [3+2] cycloaddition reactions. For instance, (Z)-2-Ethyl-3-propylacrolein can react with nitrile imines in a photocatalyzed process to form pyrazoles. acs.org In this domino sequence, the aldehyde first participates in a 1,3-dipolar cycloaddition, and the formyl group is subsequently removed. acs.org The stereochemistry of the starting (Z)-alkene influences the stereochemical outcome of the cycloaddition product.

Diels-Alder Reactions as Dienophiles or Dienes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgpressbooks.pub The reactivity is generally enhanced when the diene possesses electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs). pressbooks.pub

(Z)-2-Ethyl-3-propylacrolein as a Dienophile:

As an α,β-unsaturated aldehyde, (Z)-2-Ethyl-3-propylacrolein is a classic dienophile. The aldehyde group acts as an electron-withdrawing group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of a conjugated diene. wikipedia.org The reaction involves the conjugated π-system of a diene reacting with the C=C double bond of the acrolein derivative. pressbooks.pubiitk.ac.in

When an unsymmetrical dienophile like (Z)-2-Ethyl-3-propylacrolein reacts with an unsymmetrical diene, the regioselectivity of the reaction becomes important. Generally, the "ortho" (1,2) and "para" (1,4) products are favored over the "meta" (1,3) product. masterorganicchemistry.com For instance, the reaction of a 1-substituted diene with this dienophile would preferentially yield the "ortho" adduct.

(Z)-2-Ethyl-3-propylacrolein as a Diene:

While less common, α,β-unsaturated aldehydes can also function as the diene component in what is known as a hetero-Diels-Alder reaction. In this case, the C=C-C=O conjugated system acts as the "heterodiene." This type of reaction, often requiring thermal conditions or Lewis acid catalysis, would involve the aldehyde's carbonyl group as part of the diene system, reacting with an alkene (an "enophile") to form a dihydropyran ring. A similar mechanism has been noted in the reaction between crotonaldehyde (B89634) and vinyl methyl ether to form a dihydropyran derivative. google.com

Intramolecular Ene Reactions

The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from one starting material (the "ene") to another (the "enophile"), resulting in the formation of a new sigma bond and the reorganization of the π bonds. In an intramolecular ene reaction, both the ene and enophile functionalities exist within the same molecule.

For a molecule like (Z)-2-Ethyl-3-propylacrolein to undergo a standard intramolecular ene reaction, it would need to be substituted with an appropriate alkenyl or alkynyl chain containing an allylic hydrogen. The unsaturated aldehyde portion would typically serve as the enophile. A well-known variant is the Conia-ene reaction, which involves the intramolecular ene reaction of unsaturated aldehydes or ketones. northwestern.edu These reactions often require high temperatures or metal catalysis to proceed efficiently. northwestern.edu The reaction would involve a cyclic transition state where a hydrogen atom from the tethered "ene" component is transferred to the carbonyl oxygen, while a new carbon-carbon bond forms between the allylic carbon and the aldehyde's α-carbon.

Reductive Transformations and Chemoselectivity

The reduction of α,β-unsaturated aldehydes like (Z)-2-Ethyl-3-propylacrolein presents a significant challenge in chemoselectivity: the selective reduction of the C=C double bond (1,4-reduction) to yield a saturated aldehyde, the selective reduction of the C=O bond (1,2-reduction) to yield an allylic alcohol, or the complete reduction of both functional groups to yield a saturated alcohol.

Selective Hydrogenation of α,β-Unsaturated Aldehydes

The hydrogenation of 2-ethyl-3-propylacrolein is a critical step in the industrial production of 2-ethylhexanol. ijcce.ac.irijcce.ac.ir The reaction typically proceeds sequentially. The first step is the hydrogenation of the carbon-carbon double bond to form the saturated intermediate, 2-ethylhexanal (B89479). The second step is the subsequent hydrogenation of the aldehyde group to the final product, 2-ethylhexanol. ijcce.ac.irresearchgate.net

Studies using nickel-based catalysts have shown that the hydrogenation of the C=C bond is kinetically favored over the hydrogenation of the C=O bond, with the former having a lower activation energy. researchgate.net In many industrial processes using catalysts like Raney Nickel or supported copper systems, the reaction is driven to completion to produce 2-ethylhexanol. researchgate.netresearchgate.netgoogle.com Under certain conditions, it is possible to isolate the intermediate saturated aldehyde. For example, using a nickel boride catalyst, the reaction ceases at the saturated aldehyde (2-ethylhexanal). researchgate.net

Table 1: Hydrogenation Pathways of 2-Ethyl-3-propylacrolein

| Starting Material | Reduction Pathway | Intermediate/Product | Final Product |

|---|---|---|---|

| (Z)-2-Ethyl-3-propylacrolein | C=C Hydrogenation (1,4-Reduction) | 2-Ethylhexanal | - |

| (Z)-2-Ethyl-3-propylacrolein | C=O Hydrogenation (1,2-Reduction) | (Z)-2-Ethylhex-2-en-1-ol | - |

| (Z)-2-Ethyl-3-propylacrolein | Full Hydrogenation | 2-Ethylhexanal | 2-Ethylhexanol |

Catalyst Design for Chemoselective Reduction (e.g., 1,4- vs. 1,2-reduction)

The outcome of the reduction is highly dependent on the catalyst and reaction conditions employed. By carefully selecting the catalytic system, one can steer the reaction toward either 1,4-reduction or 1,2-reduction with high selectivity.

Catalysts for 1,4-Reduction (Formation of Saturated Aldehyde): To selectively reduce the C=C bond while preserving the aldehyde, specific catalyst systems have been developed.

Rhodium Catalysts: Rhodium(bisoxazolinylphenyl) [Rh(Phebox)] complexes, when used with alkoxyhydrosilanes as the reducing agent, have demonstrated excellent selectivity for the conjugate reduction (1,4-reduction) of α,β-unsaturated aldehydes. organic-chemistry.org This method yields the desired saturated aldehydes in high yields without the formation of alcohol byproducts. organic-chemistry.org

Iridium Catalysts: Iridium complexes featuring a 2-(4,5-dihydroimidazol-2-yl)quinoline ligand can achieve highly selective 1,4-reduction of α,β-unsaturated carbonyl compounds. mdpi.com However, for aldehydes, over-reduction to the alcohol can sometimes be observed. mdpi.com

Nickel Boride: As mentioned, this catalyst has been shown to be effective in hydrogenating the C=C bond of 2-ethyl-2-hexenal (B1232207) while leaving the aldehyde group intact, stopping the reaction at the 2-ethylhexanal stage. researchgate.net

Catalysts for 1,2-Reduction (Formation of Allylic Alcohol): Selective reduction of the carbonyl group in the presence of a C=C double bond is a more challenging transformation, but specialized gold-based catalysts have proven effective.

Nanoporous Gold (AuNPore): An unsupported nanoporous gold catalyst has a remarkable effect on the chemoselective 1,2-reduction of α,β-unsaturated aldehydes using a silane (B1218182) reducing agent. rsc.orgthieme-connect.com This system provides the corresponding allylic alcohols with high chemoselectivity. rsc.orgthieme-connect.com

Supported Gold Catalysts: A gold catalyst supported on ceria (Au/CeO₂) can also effectively catalyze the chemoselective reduction of the aldehyde group, using carbon monoxide and water as the hydrogen source to produce primary allylic alcohols with excellent selectivity. rsc.org

Table 2: Catalyst Systems for Selective Reduction of α,β-Unsaturated Aldehydes

| Desired Product | Reduction Type | Catalyst System | Key Findings |

|---|---|---|---|

| Saturated Aldehyde | 1,4-Conjugate Reduction | Rh(Phebox) complexes with hydrosilanes | Exclusive 1,4-reduction with high yields of saturated aldehydes. organic-chemistry.org |

| Saturated Aldehyde | 1,4-Conjugate Reduction | Iridium complexes | High selectivity for 1,4-reduction, though over-reduction is possible. mdpi.com |

| Saturated Aldehyde | 1,4-Conjugate Reduction | Nickel Boride | Reaction ceases at the saturated aldehyde stage. researchgate.net |

| Allylic Alcohol | 1,2-Reduction | Unsupported Nanoporous Gold (AuNPore) with silanes | Excellent selectivity for the corresponding allylic alcohols. rsc.orgthieme-connect.com |

| Allylic Alcohol | 1,2-Reduction | Ceria-supported Gold (Au/CeO₂) with CO/H₂O | Efficient and clean approach to produce primary allyl alcohols. rsc.org |

| Saturated Alcohol | Full Reduction | Raney Nickel, Cu-Zn, Ni/Al₂O₃ | Complete hydrogenation to the saturated alcohol. ijcce.ac.irresearchgate.netresearchgate.net |

Iv. Advanced Spectroscopic Characterization and Stereochemical Analysis of Z 2 Ethyl 3 Propylacrolein

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a cornerstone for determining the stereochemistry of organic compounds. For (Z)-2-ethyl-3-propylacrolein, both one-dimensional and two-dimensional NMR experiments are crucial for an unambiguous assignment.

The chemical shifts of the protons and carbons in the vicinity of the carbon-carbon double bond and the carbonyl group are highly sensitive to the geometric isomerism of the molecule. cdnsciencepub.com

In the ¹H NMR spectrum, the aldehydic proton of an α,β-unsaturated aldehyde typically appears in the downfield region, around 9-10 ppm. pressbooks.pub The spatial arrangement of the substituents in the (Z)-isomer influences the precise chemical shift of this proton due to anisotropic effects.

The ¹³C NMR spectrum provides more definitive information for stereochemical assignment. cdnsciencepub.comorganicchemistrydata.org The chemical shifts of the carbonyl carbon and the olefinic carbons (α and β carbons) are particularly diagnostic. organicchemistrydata.orgoregonstate.eduucl.ac.uk In α,β-unsaturated aldehydes and ketones, the β-carbon is typically observed at a lower field (deshielded) compared to the α-carbon due to conjugation. organicchemistrydata.org Steric interactions in the (Z)-isomer, specifically the γ-gauche effect between the ethyl and propyl groups, can cause a shielding effect (upfield shift) on the respective carbon atoms compared to the (E)-isomer. The carbonyl carbon in conjugated systems generally appears in the range of 190-215 ppm. pressbooks.pubucl.ac.uk

Table 4: Representative ¹³C NMR Chemical Shift Ranges for α,β-Unsaturated Aldehydes.

| Carbon Atom | Typical Chemical Shift Range (ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 200 |

| β-Olefinic (Cβ) | 120 - 160 |

| α-Olefinic (Cα) | 120 - 160 |

Data sourced from general principles of ¹³C NMR spectroscopy for unsaturated carbonyl compounds. pressbooks.puborganicchemistrydata.org

Two-dimensional NMR experiments are indispensable for the definitive assignment of (Z)-2-ethyl-3-propylacrolein's structure and configuration.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the ethyl and propyl chains and their connection to the olefinic proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining stereochemistry by identifying protons that are close in space. libretexts.org For the (Z)-isomer of 2-ethyl-3-propylacrolein, a key diagnostic would be the observation of a cross-peak between the aldehydic proton and the protons of the propyl group at the β-position, confirming their spatial proximity. cdnsciencepub.comresearchgate.net The absence of a significant NOE between the aldehydic proton and the ethyl group would further support the Z-configuration. NOESY can also be used to study chemical exchange phenomena, such as E-Z isomerization. acs.orgacs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, enabling the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons like the carbonyl carbon and the α-carbon. For instance, the aldehydic proton would show correlations to the α- and β-carbons, and the carbonyl carbon.

¹⁷O NMR spectroscopy, while less common, offers direct insight into the electronic environment of the carbonyl oxygen. mdpi.com The chemical shift of the ¹⁷O nucleus in α,β-unsaturated carbonyl compounds is sensitive to conjugation and the electronic nature of the substituents. mdpi.comresearchgate.net The conjugation of the C=C double bond with the carbonyl group generally leads to a shielding of the carbonyl oxygen compared to saturated analogues. mdpi.comresearchgate.net The chemical shift is also dependent on the dihedral angle between the carbonyl and the vinyl groups, making it a sensitive probe of molecular conformation. nih.govresearchgate.netunica.it

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Definitive Structural and Configurational Assignment

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information on the functional groups and conformational properties of (Z)-2-ethyl-3-propylacrolein. acs.orgresearchgate.netmt.com

FT-IR Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration, which for α,β-unsaturated aldehydes, is typically found in the range of 1685-1710 cm⁻¹. orgchemboulder.comspcmc.ac.inlibretexts.org This is at a lower frequency compared to saturated aldehydes due to the effect of conjugation. orgchemboulder.comspcmc.ac.in The C=C stretching vibration will appear in the 1600-1650 cm⁻¹ region. researchgate.net Characteristic, though weaker, aldehydic C-H stretching bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.puborgchemboulder.comspcmc.ac.in

Raman Spectroscopy: In the Raman spectrum, the C=C stretching vibration is often more intense than in the IR spectrum, providing a clear marker for the double bond. mt.comresearchgate.net The C=O stretch is also observable. The combination of IR and Raman data can help differentiate between different molecular conformations. acs.orgresearchgate.net

Table 5: Key Vibrational Frequencies for (Z)-2-Ethyl-3-propylacrolein.

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

|---|---|

| Aldehydic C-H Stretch | 2700 - 2860 |

| C=O Stretch (conjugated) | 1685 - 1710 |

| C=C Stretch | 1600 - 1650 |

Data compiled from typical values for α,β-unsaturated aldehydes. pressbooks.puborgchemboulder.comspcmc.ac.inlibretexts.org

Chiroptical Methods for Z-Configuration Confirmation and Enantiomeric Purity Assessment

While (Z)-2-ethyl-3-propylacrolein itself is achiral, chiroptical methods such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) would be essential for stereochemical analysis if a chiral center were present in the molecule or if it were complexed with a chiral auxiliary. thieme-connect.deacs.orgmdpi.comchemistrywithatwist.com These techniques are highly sensitive to the three-dimensional arrangement of atoms and are widely used for determining the absolute configuration of chiral molecules. acs.orgmdpi.comchemistrywithatwist.comnih.gov The application of these methods often involves comparing experimentally measured spectra with those predicted by quantum chemical calculations. mdpi.comnih.gov

Experimental Confirmation of Hindered Rotation and Conformational Equilibria

The single bond connecting the carbonyl group and the Cα of the double bond in acrolein and its derivatives exhibits hindered rotation, leading to a conformational equilibrium between the more stable s-trans and the less stable s-cis conformers. researchgate.netmdpi.comacs.orgnih.govnih.govresearchgate.net The energy barrier for this rotation can be significant. umich.edudoubtnut.comnd.edu

The presence of bulky substituents at the α and β positions in (Z)-2-ethyl-3-propylacrolein would influence the relative energies of these conformers and the barrier to their interconversion. This dynamic process can be investigated experimentally using variable-temperature (VT) NMR spectroscopy. By lowering the temperature, the interconversion between the s-trans and s-cis forms can be slowed on the NMR timescale, potentially allowing for the observation of distinct signals for each conformer. Analysis of the spectra at different temperatures can provide thermodynamic and kinetic parameters for this equilibrium. Rotational spectroscopy, often combined with theoretical calculations, is another powerful technique to study conformational equilibria in the gas phase. mdpi.comnih.govnih.govresearchgate.netresearchgate.net

V. Theoretical and Computational Chemistry Studies on Z 2 Ethyl 3 Propylacrolein

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution governs its stability and chemical behavior. For (Z)-2-Ethyl-3-propylacrolein, these methods can elucidate the nature of its conjugated system and the influence of its alkyl substituents.

Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining the thermodynamic properties of (Z)-2-Ethyl-3-propylacrolein, which are key to predicting its stability and reactivity. Functionals such as B3LYP and MPW1K, often paired with basis sets like 6-31+G**, are commonly employed to model the energetics of such systems. acs.orgaip.org

Theoretical studies on the related (E)-isomer have utilized DFT with the B3PW91 hybrid functional to characterize its structural and energetic properties. While specific DFT data for the (Z)-isomer is not extensively published, we can infer its properties based on established principles and data for analogous compounds. The (Z)-isomer is generally expected to be less stable than the (E)-isomer due to increased steric hindrance between the propyl group and the aldehyde functionality. This difference in stability can be quantified by calculating their heats of formation and Gibbs free energies.

| Compound | Isomer | Calculated Heat of Formation (ΔHf°) (kcal/mol) | Calculated Gibbs Free Energy of Formation (ΔGf°) (kcal/mol) |

|---|---|---|---|

| 2-Ethyl-3-propylacrolein | (Z)-isomer | -20.5 | 15.2 |

| (E)-isomer | -22.8 | 13.9 |

Note: The data in this table are representative values based on theoretical calculations for similar α,β-unsaturated aldehydes and are intended for illustrative purposes.

The energetic information derived from DFT calculations is crucial for predicting the compound's reactivity in various chemical transformations, including cycloaddition and reduction reactions.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

For (Z)-2-Ethyl-3-propylacrolein, the conjugated π-system significantly influences the energy and localization of these orbitals. The electron-withdrawing nature of the carbonyl group lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The electron density distribution, which can be visualized through molecular electrostatic potential maps, reveals the electron-rich and electron-poor regions of the molecule. In α,β-unsaturated aldehydes, the β-carbon and the carbonyl carbon are typically electrophilic centers.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 8.3 |

Note: The data in this table are representative values based on theoretical calculations for similar α,β-unsaturated aldehydes and are intended for illustrative purposes.

A smaller HOMO-LUMO gap generally implies higher reactivity. The specific energies and the spatial distribution of these orbitals in (Z)-2-Ethyl-3-propylacrolein dictate its behavior in pericyclic reactions and with various nucleophiles and electrophiles.

Density Functional Theory (DFT) Studies for Energetics and Reactivity Predictions

Conformational Analysis and Isomerization Dynamics

The flexibility of the ethyl and propyl side chains, as well as rotation around the single bond of the acrolein backbone, gives rise to multiple conformational isomers for (Z)-2-Ethyl-3-propylacrolein. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Computational methods can be used to perform a systematic search of the potential energy surface of (Z)-2-Ethyl-3-propylacrolein to identify its stable conformers. For the related (E)-isomer, studies have shown that conformers with gauche orientations of the alkyl substituents relative to the aldehyde plane are preferred to minimize steric repulsion. A similar situation is expected for the (Z)-isomer, with the additional consideration of the steric clash inherent to the Z-configuration. The primary conformational flexibility arises from the rotation around the C2-C(aldehyde) and C3-C(propyl) single bonds.

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| s-trans | ~180° | 0.0 | ~5-7 |

| s-cis | ~0° | ~2.0 - 3.0 |

Note: The data in this table are representative values based on theoretical calculations for similar α,β-unsaturated aldehydes and are intended for illustrative purposes. The s-trans and s-cis conformers refer to the arrangement around the C-C single bond of the acrolein core.

The interconversion between the (Z) and (E) isomers of 2-Ethyl-3-propylacrolein involves rotation around the central C=C double bond, a process with a significant energy barrier. This isomerization can be induced photochemically or through catalysis. Computational modeling can elucidate the transition state structure for this isomerization and calculate the associated activation energy.

Theoretical studies on the parent acrolein molecule provide a framework for understanding this process. aip.orgresearchgate.net The isomerization of (Z)-2-Ethyl-3-propylacrolein to the more stable (E)-isomer is a thermodynamically favorable process. Modeling this pathway can provide insights into the conditions required to either promote or prevent this isomerization, which is crucial for stereoselective synthesis and reactions.

| Reaction | Predicted Activation Energy (Ea) (kcal/mol) |

|---|---|

| (Z)-2-Ethyl-3-propylacrolein → (E)-2-Ethyl-3-propylacrolein | ~40 - 50 |

Note: The data in this table is a representative value based on theoretical calculations for the rotation around the C=C bond in similar alkenes and is intended for illustrative purposes.

Understanding the E/Z isomerization is critical for controlling the stereochemical outcome of reactions involving this compound.

Computational Studies of Conformational Preferences and Rotational Barriers

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the detailed step-by-step mechanisms of chemical reactions. For (Z)-2-Ethyl-3-propylacrolein, a reaction of significant industrial relevance is its hydrogenation to produce 2-ethylhexanol. ijcce.ac.ir While experimental studies have proposed kinetic models, such as the Langmuir-Hinshelwood mechanism, computational studies can provide a more detailed picture of the molecular interactions involved. ijcce.ac.ir

A computational investigation of the hydrogenation of (Z)-2-Ethyl-3-propylacrolein on a catalyst surface (e.g., Ni or Pd) would involve modeling the adsorption of the reactant onto the catalyst, the sequential addition of hydrogen atoms to the C=C and C=O double bonds, and the final desorption of the product. Such studies can reveal the preferred reaction pathway and the nature of the intermediates and transition states.

| Elementary Step | Predicted Activation Energy (Ea) (kcal/mol) |

|---|---|

| Adsorption of (Z)-2-Ethyl-3-propylacrolein on catalyst surface | - |

| Hydrogenation of the C=C bond | ~10 - 15 |

| Hydrogenation of the C=O bond | ~15 - 20 |

| Desorption of 2-ethylhexanol | - |

Note: The data in this table are representative values based on theoretical calculations for the hydrogenation of similar α,β-unsaturated aldehydes on metal surfaces and are intended for illustrative purposes. The relative activation energies can vary depending on the catalyst and reaction conditions.

These computational insights can aid in the design of more efficient and selective catalysts for the production of valuable chemicals from (Z)-2-Ethyl-3-propylacrolein.

Solvent Effects and Catalytic Influence on Reaction Pathways

Computational studies are crucial for understanding how catalysts and solvents direct the outcome of a reaction. In the hydrogenation of α,β-unsaturated aldehydes, the choice of catalyst and solvent can dramatically alter the selectivity.

Catalytic Influence: DFT calculations can model the adsorption of the reactant molecule onto a catalyst surface. The geometry of adsorption (e.g., η¹(O), η²(C,C), or η²(C,O)) determines which bond is activated for hydrogenation. escholarship.orgosti.gov For example, typical hydrogenation catalysts like Platinum (Pt), Palladium (Pd), and Nickel (Ni) preferentially adsorb and hydrogenate the C=C bond. researchgate.net In contrast, computational studies on silver (Ag) catalysts have shown that they can be more selective towards C=O bond hydrogenation, exhibiting a lower activation barrier for this pathway. researchgate.net More advanced theoretical models explore single-atom alloy (SAA) catalysts (e.g., Cr or Mn in a Cu surface), which can be computationally designed to tune the binding strength of the C=C and C=O groups, thereby enhancing selectivity for the desired unsaturated alcohol product. escholarship.org

Solvent Effects: The surrounding solvent can also play a decisive role. A notable computational finding is the "water-assisted" mechanism. acs.org DFT calculations have shown that in the presence of a protic solvent like water, a solvent molecule can participate directly in the transition state. It can act as a proton shuttle, creating a lower-energy pathway for the hydrogenation of the more polar C=O bond, thus reversing the selectivity observed in the gas phase or with non-polar solvents. acs.org This mechanism explains the high selectivity towards unsaturated alcohols that is sometimes achieved in biphasic media. acs.org

Table 2: Summary of Computationally Studied Catalytic and Solvent Influences on Hydrogenation Selectivity

| Factor | Influence | Predicted Outcome | Computational Method | Source |

| Catalyst | Pt, Pd, Ni | Preferential C=C hydrogenation | DFT, Surface Science | researchgate.net |

| Ag | Preferential C=O hydrogenation | DFT | researchgate.net | |

| Single-Atom Alloys (e.g., Cr/Cu) | Tunable selectivity, favors C=O binding | DFT | escholarship.org | |

| Solvent | Protic (e.g., Water) | Favors C=O hydrogenation via proton shuttle | DFT | acs.org |

| Aprotic/Gas Phase | Favors C=C hydrogenation (catalyst dependent) | DFT | acs.org |

Prediction of Spectroscopic Parameters and Absolute Configuration

Computational chemistry is widely used to predict spectroscopic data, which serves as a vital tool for structure elucidation and verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) for a proposed structure like (Z)-2-Ethyl-3-propylacrolein. These predicted spectra can then be compared with experimental data to confirm the structure.

The standard method involves a multi-step process. First, the molecule's geometry is optimized using a DFT method (e.g., B3LYP or mPW1PW91 functional) with a suitable basis set (e.g., 6-31G* or larger). aidic.itconicet.gov.ar Then, NMR shielding tensors are calculated on the optimized geometry, often using the Gauge-Independent Atomic Orbital (GIAO) method. modgraph.co.uk To improve accuracy, especially for molecules in solution, a solvent model like the Polarizable Continuum Model (PCM) is often included in the calculation. conicet.gov.ar The final chemical shifts are obtained by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

These computational approaches have become highly valuable, particularly for complex molecules where empirical prediction is difficult. conicet.gov.ar Studies have shown that for α,β-unsaturated aldehydes, the chemical shifts of vinylic and formyl protons can be particularly sensitive to the chosen computational method and the molecule's conformation. conicet.gov.ar Coupling constants, which provide information about the connectivity and dihedral angles between atoms, can also be estimated computationally to aid in stereochemical assignments. mdpi.com

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for (Z)-2-Ethyl-3-propylacrolein These are theoretical values based on computational methods and typical ranges for the functional groups. They serve as an example of what a computational study would produce.

| Atom Position (See Structure) | Nucleus | Predicted Chemical Shift (δ, ppm) | Typical Experimental Range (ppm) | Predicted Multiplicity / J-coupling (Hz) |

| 1 (CHO) | ¹H | 9.45 | 9.3 - 10.0 | d, J ≈ 8.0 |

| 3 (C=CH) | ¹H | 6.10 | 5.8 - 6.5 | t, J ≈ 7.5 |

| 1' (CH₂-CH₃) | ¹H | 2.25 | 2.1 - 2.5 | q, J ≈ 7.5 |

| 1 (CHO) | ¹³C | 194.5 | 190 - 195 | |

| 2 (C=C) | ¹³C | 155.0 | 150 - 160 | |

| 3 (C=C) | ¹³C | 142.0 | 140 - 148 |

Structure for NMR Table Reference:

H

|

CH₃-CH₂-CH₂-C=C-C=O

|

CH₂-CH₃

(3) (2)(1') (1)

Vi. Synthetic Utility and Applications of Z 2 Ethyl 3 Propylacrolein As a Chemical Synthon

Strategic Building Block in Complex Molecule Construction

The unique structural characteristics of (Z)-2-ethyl-3-propylacrolein make it a versatile building block in the assembly of intricate molecular architectures. Its aldehyde group and the ethyl substituent at the alpha-position influence its reactivity, particularly in reactions like hydrogenation where the ethyl group can affect the approach to catalytic surfaces.

Precursor for Advanced Organic Intermediates

(Z)-2-Ethyl-3-propylacrolein serves as a precursor for a variety of advanced organic intermediates. evitachem.com A significant application is its role in the synthesis of 2-ethylhexanol through hydrogenation processes. ijcce.ac.irresearchgate.netresearchgate.netijcce.ac.ir This conversion is a key step in the Oxo process for producing 2-ethylhexanol, a compound widely used in the manufacturing of plasticizers, coatings, and adhesives. ijcce.ac.irijcce.ac.ir The hydrogenation of 2-ethyl-3-propylacrolein can be carried out in either the liquid or gas phase using various catalysts, such as those based on nickel. ijcce.ac.ir

Research has explored different catalytic systems to optimize the yield and selectivity of this transformation. For instance, a copper-zinc-aluminum catalyst has been shown to convert 2-ethyl-3-propylacrolein to 2-ethylhexanol with 100% efficiency under specific conditions. researchgate.net The reaction conditions, including temperature, pressure, and hydrogen flow rate, significantly influence the conversion rate and the final product yield. ijcce.ac.irijcce.ac.ir

Role in Multi-Component Reactions

While specific multi-component reactions involving (Z)-2-ethyl-3-propylacrolein are not extensively detailed in the provided search results, its structural motifs are relevant to this class of reactions. Aldehydes are known to participate in various multi-component reactions for the synthesis of diverse heterocyclic structures.

Scaffold for Heterocyclic Compound Synthesis

The reactivity of (Z)-2-ethyl-3-propylacrolein makes it a suitable scaffold for constructing various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. acs.org

Routes to Pyrazoles and Quinolines

The synthesis of pyrazoles, a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry, can be achieved using α,β-unsaturated aldehydes. acs.orgnih.govorgsyn.org A notable method involves a domino sequence of a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation. acs.org In this process, α,β-unsaturated aldehydes, such as 2-ethylacrolein (B1207793), act as synthetic equivalents of alkynes. acs.org The reaction of 2-ethylacrolein under optimized conditions has been shown to afford the corresponding pyrazole (B372694) in a moderate yield. acs.org This approach highlights the utility of the aldehyde group as a photoremovable directing group in the regioselective synthesis of pyrazoles. acs.org

Although direct synthesis routes to quinolines from (Z)-2-ethyl-3-propylacrolein were not explicitly found, the synthesis of quinoline-2-one/pyrazole hybrids has been reported, indicating the chemical compatibility and potential for combining these heterocyclic systems. nih.gov

Other Nitrogen- and Oxygen-Containing Heterocycles

The synthesis of various nitrogen-containing heterocycles often involves dehydrative cyclization reactions. While direct examples using (Z)-2-ethyl-3-propylacrolein are not provided, the general principles suggest its potential as a starting material for such transformations. The development of greener synthetic methods for nitrogen-containing heterocycles using water or bio-based solvents is an active area of research. mdpi.com

Development of Specialized Reagents and Ligands

The functional groups present in (Z)-2-ethyl-3-propylacrolein offer handles for its incorporation into more complex molecules that can serve as specialized reagents or ligands. For instance, pyrazoles derived from related acroleins are extensively used as ligands in transition metal-catalyzed processes. acs.org The ability to synthesize substituted pyrazoles from α,β-unsaturated aldehydes opens avenues for creating novel ligands with tailored electronic and steric properties.

Furthermore, the aldehyde functionality allows for reactions that can introduce phosphorus-containing groups, leading to the formation of compounds with carbon-phosphorus bonds. google.com Such organophosphorus compounds have a wide range of applications, including as ligands in catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-Ethyl-3-propylacrolein, and how can reaction conditions be optimized for yield?

- Methodology : The compound is synthesized via aldol condensation, where acrolein derivatives react with ethyl and propyl aldehydes under basic or acidic catalysis. Optimization involves adjusting stoichiometry, temperature (typically 60–80°C), and catalyst loading (e.g., NaOH or Lewis acids). Design of Experiments (DOE) can systematically evaluate parameters like pH, solvent polarity, and reaction time to maximize yield .

Q. What spectroscopic techniques are recommended for characterizing (Z)-2-Ethyl-3-propylacrolein, and what key spectral markers should be identified?

- Methodology :

- NMR : In H NMR, expect aldehydic proton signals at δ 9.5–10.0 ppm and olefinic protons (Z-configuration) at δ 5.5–6.2 ppm with coupling constants . Ethyl and propyl substituents show characteristic triplet/multiplet patterns .

- IR : Strong absorption at ~1700 cm (C=O stretch) and ~1620 cm (C=C stretch).

- MS : Molecular ion peak at m/z 126 (M) with fragmentation patterns confirming substituent loss (e.g., ethyl or propyl groups) .

Q. What safety protocols are critical when handling (Z)-2-Ethyl-3-propylacrolein in laboratory settings?

- Methodology : The compound is incompatible with non-oxidizing mineral acids (Group 1), necessitating segregation in storage . Use fume hoods, nitrile gloves, and chemical-resistant aprons. Spill management requires inert adsorbents (e.g., vermiculite) and neutralization with sodium bicarbonate. Regular review of updated hazard profiles (e.g., GESAMP/EHS data) is advised due to periodic revisions in toxicity ratings .

Advanced Research Questions

Q. How can computational chemistry methods predict the stability and reactivity of (Z)-2-Ethyl-3-propylacrolein under varying environmental conditions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron distribution, revealing nucleophilic sites at the α,β-unsaturated carbonyl. Molecular dynamics simulations assess stability in solvents (e.g., water vs. ethanol), predicting hydrolysis rates. Compare results with experimental kinetic studies to validate models .

Q. What methodologies are effective in resolving contradictions between reported physicochemical properties (e.g., boiling point, solubility) across studies?

- Methodology :

- Purity Assessment : Use gas chromatography (GC) with FID detection to quantify impurities (>99% purity required for reliable data).

- Standardized Measurements : Employ differential scanning calorimetry (DSC) for melting points and static gravimetric methods for vapor pressure. Cross-reference with databases like NIST Chemistry WebBook .

- Statistical Analysis : Apply ANOVA to compare literature data, identifying outliers due to methodological variability (e.g., solvent purity, calibration errors) .

Q. How to design experiments to investigate the compound’s stereochemical outcomes in multi-component reactions?

- Methodology :

- Chiral Catalysis : Use enantioselective organocatalysts (e.g., proline derivatives) to control Z/E isomerism. Monitor reaction progress via chiral HPLC with a cellulose-based column.

- Kinetic Isotope Effects (KIE) : Introduce deuterated substrates to study mechanistic pathways (e.g., C-H vs. C-D bond cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.